2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications
Mechanism of Action
Target of Action
The compound, also known as 11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene, primarily targets the α1-Adrenergic Receptors (α1-ARs) . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets through the aryl piperazine scaffold , which is crucial for binding to α1-ARs . This interaction leads to changes in the receptor’s activity, affecting the contraction of smooth muscles .
Biochemical Pathways
The compound affects the norepinephrine pathway . Norepinephrine, a neurotransmitter, binds to α1-ARs, leading to muscle contraction. The compound’s interaction with α1-ARs can alter this pathway, potentially affecting muscle contraction .
Pharmacokinetics
In silico docking simulations and molecular dynamics, along with adme calculations, have been performed on similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties .
Result of Action
The compound’s action results in the modulation of α1-ARs activity, which can lead to changes in smooth muscle contraction . This could potentially have therapeutic effects in conditions related to these muscles, such as hypertension or urinary tract disorders .
Preparation Methods
The synthesis of 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. One common synthetic route involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with o-tolylpiperazine under specific conditions, such as refluxing in an appropriate solvent . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar compounds to 2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling investigations.
Triazole-pyrimidine hybrids: Evaluated for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
11-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-19-9-6-7-14-24(19)30-15-17-31(18-16-30)27-22-12-8-13-23(22)28-26-25(20(2)29-32(26)27)21-10-4-3-5-11-21/h3-7,9-11,14H,8,12-13,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLOTGXVJAHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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